molecular formula C7H8BrN3O B12967415 5-Bromo-2-methoxynicotinimidamide

5-Bromo-2-methoxynicotinimidamide

Cat. No.: B12967415
M. Wt: 230.06 g/mol
InChI Key: PHDDERVBVJNFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxynicotinimidamide is a chemical compound that belongs to the class of brominated nicotinic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxynicotinimidamide typically involves the bromination of 2-methoxynicotinimidamide. The reaction is carried out using bromine or a bromine source in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes steps such as protection of functional groups, bromination, and deprotection. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxynicotinimidamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinimidamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methoxynicotinimidamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of functional materials with specific properties, such as conducting polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxynicotinimidamide involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxynicotinic acid
  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-methoxybenzamide

Comparison

Compared to similar compounds, 5-Bromo-2-methoxynicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group can enhance its solubility and reactivity, while the bromine atom can facilitate various substitution and coupling reactions.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-2-methoxypyridine-3-carboximidamide

InChI

InChI=1S/C7H8BrN3O/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3H,1H3,(H3,9,10)

InChI Key

PHDDERVBVJNFDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.